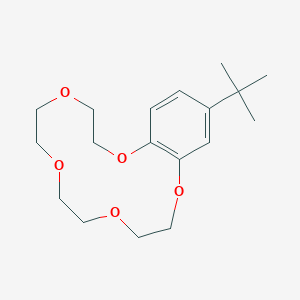

4-tert-Butylbenzo-15-crown-5

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O5/c1-18(2,3)15-4-5-16-17(14-15)23-13-11-21-9-7-19-6-8-20-10-12-22-16/h4-5,14H,6-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNVNAOXLAULPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345001 | |

| Record name | 4-tert-Butylbenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15196-73-3 | |

| Record name | 4-tert-Butylbenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylbenzo-15-crown-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 4-tert-Butylbenzo-15-crown-5

Introduction: A Keystone Molecule in Supramolecular Chemistry and Beyond

4-tert-Butylbenzo-15-crown-5 is a macrocyclic polyether that has garnered significant attention within the scientific community for its remarkable ability to selectively bind specific cations. This property, a cornerstone of host-guest chemistry, has propelled its application across diverse fields, from analytical chemistry and phase transfer catalysis to the frontiers of drug delivery and materials science. The strategic placement of a tert-butyl group on the benzo moiety enhances its lipophilicity, a critical feature for its function in non-polar environments and biological membranes. This guide provides a comprehensive technical overview of the fundamental properties of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, characterization, cation binding capabilities, and key applications.

Core Molecular Attributes and Physicochemical Properties

The unique characteristics of this compound stem from its distinct molecular architecture. The 15-crown-5 ether ring provides a pre-organized cavity lined with electron-rich oxygen atoms, ideal for coordinating with cations of a specific size. The fused benzene ring imparts rigidity to the structure, while the tert-butyl group enhances its solubility in organic solvents and its compatibility with lipid bilayers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₈O₅ | [1] |

| Molecular Weight | 324.41 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [2] |

| Melting Point | 92-95 °C | [2] |

| Boiling Point | 436.5 ± 45.0 °C (Predicted) | [2] |

| Density | 1.020 ± 0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 15196-73-3 | [1] |

Synthesis and Purification: A Controlled Approach to a Precision Molecule

The synthesis of this compound is most commonly achieved through a modified Williamson ether synthesis. This method relies on the reaction of a catechol derivative with a dihalo-oligoethylene glycol in the presence of a base. The key to a successful synthesis lies in maintaining high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of benzo-15-crown-5 and its derivatives.[3][4]

Materials:

-

4-tert-Butylcatechol

-

1,11-dichloro-3,6,9-trioxaundecane (or tetraethylene glycol dichloride)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

n-Butanol

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-tert-butylcatechol in n-butanol.

-

Base Addition: While stirring, add a freshly prepared aqueous solution of NaOH or KOH to the flask. The base deprotonates the hydroxyl groups of the catechol, forming the more nucleophilic phenoxide.

-

Cyclization: Heat the mixture to reflux. From the dropping funnel, add a solution of 1,11-dichloro-3,6,9-trioxaundecane in n-butanol dropwise over several hours. The slow addition is crucial to promote the desired intramolecular cyclization.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an extended period (typically 24-48 hours) to ensure complete reaction.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the excess base with hydrochloric acid. Remove the n-butanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add deionized water and extract the product into dichloromethane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent such as hexane or a mixture of hexane and ethyl acetate. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration. This method is effective for removing more polar and less soluble impurities.[5]

-

Column Chromatography: For more challenging separations, flash column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexane is typically used as the eluent. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

The identity and purity of synthesized this compound are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aromatic protons will appear as a set of multiplets in the aromatic region (typically δ 6.8-7.2 ppm). The protons of the ethylene glycol units will resonate as a complex series of multiplets in the range of δ 3.7-4.2 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately δ 1.3 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbons of the ethylene glycol units, and the carbons of the tert-butyl group. The quaternary carbon of the tert-butyl group will appear around δ 34 ppm, and the methyl carbons around δ 31 ppm. The carbons of the polyether chain will be found in the δ 68-72 ppm region, while the aromatic carbons will resonate further downfield.[3][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) should be observed at m/z 324. The fragmentation pattern is expected to show characteristic losses of ethylene oxide units (m/z 44) and cleavage of the tert-butyl group.[8][9]

Cation Binding: The Heart of its Functionality

The defining feature of this compound is its ability to selectively form stable complexes with metal cations, a phenomenon governed by the "size-fit" concept.[10] The cavity of the 15-crown-5 ring is ideally sized to encapsulate cations with an ionic radius close to that of the potassium ion (K⁺).

Thermodynamics of Cation Complexation

The stability of the crown ether-cation complex is quantified by the stability constant (log K). The thermodynamics of this interaction can be investigated using techniques such as isothermal titration calorimetry (ITC) and conductometric titrations.[10][11]

| Cation | Ionic Radius (Å) | log K (in Methanol) for Benzo-15-crown-5 |

| Li⁺ | 0.76 | 2.80 |

| Na⁺ | 1.02 | 3.33 |

| K⁺ | 1.38 | 3.42 |

| Rb⁺ | 1.52 | 2.90 |

| Cs⁺ | 1.67 | 2.45 |

| Note: Data for the parent benzo-15-crown-5 is presented as a close approximation. The tert-butyl group is expected to have a minor electronic effect on the binding constants. |

The data clearly indicates a preference for K⁺, although the selectivity over Na⁺ is not exceptionally high. The formation of these complexes is typically an enthalpy-driven process.[11][12]

Caption: Selective binding of K⁺ by this compound.

Key Applications: From Laboratory Reagents to Advanced Materials

The unique properties of this compound have led to its use in a variety of applications.

Ion-Selective Electrodes (ISEs)

One of the most prominent applications is as an ionophore in potassium-selective electrodes.[13][14][15] The lipophilic tert-butyl group ensures the retention of the crown ether within the polymer membrane of the electrode. The selective binding of K⁺ at the membrane-solution interface generates a potential difference that is proportional to the concentration of potassium ions in the sample.

Phase Transfer Catalysis (PTC)

Crown ethers are highly effective phase transfer catalysts.[16][17][18] this compound can transport inorganic salts from an aqueous or solid phase into an organic phase, thereby accelerating reaction rates. The crown ether encapsulates the cation, and the "naked" anion is then highly reactive in the organic phase.

Sources

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. iajpr.com [iajpr.com]

- 17. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-tert-Butylbenzo-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Crown Ethers

Crown ethers, a class of macrocyclic polyethers first synthesized by Charles J. Pedersen in 1967, have revolutionized various fields of chemistry and biochemistry due to their remarkable ability to selectively bind cations.[1] This selective complexation is governed by the size of the polyether ring and the corresponding ionic diameter of the guest cation. The introduction of substituents onto the aromatic ring of benzo-crown ethers, such as the tert-butyl group in 4-tert-Butylbenzo-15-crown-5, significantly enhances their lipophilicity. This property improves their solubility in organic solvents and their compatibility with polymeric membranes, making them highly valuable as ionophores in ion-selective electrodes (ISEs), particularly for the detection of potassium ions.[2] Furthermore, these modified crown ethers are pivotal in supramolecular chemistry for constructing host-guest complexes and find applications in analytical chemistry for separation and sensing processes where selective cation binding is paramount.[2]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed methodologies for researchers and professionals in drug development and related scientific disciplines.

Synthesis of this compound: A Modified Williamson Ether Synthesis Approach

The synthesis of this compound is typically achieved through a modification of the well-established Williamson ether synthesis. This method involves the reaction of a catechol derivative with a dihaloalkane in the presence of a base. In this specific synthesis, 4-tert-butylcatechol serves as the substituted aromatic precursor, and tetraethylene glycol dichloride provides the polyether chain.

The causality behind this experimental choice lies in the nucleophilic character of the deprotonated catechol hydroxyl groups and the electrophilic nature of the carbon atoms bonded to the chlorine atoms in the glycol derivative. The base, typically a strong alkali like sodium hydroxide or potassium hydroxide, is crucial for the in-situ deprotonation of the catechol, forming a more potent nucleophile. The cation of the base can also act as a template, organizing the reacting molecules into a favorable conformation for cyclization, thereby increasing the yield of the desired crown ether over polymeric byproducts.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of benzo-15-crown-5.[3]

Materials and Reagents:

-

4-tert-Butylcatechol

-

Tetraethylene glycol dichloride

-

Sodium hydroxide (or Potassium hydroxide)

-

n-Butanol (or other high-boiling solvent)

-

Toluene

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hexane (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-tert-butylcatechol in n-butanol.

-

Base Addition: While stirring, add a concentrated aqueous solution of sodium hydroxide to the flask. The mixture will become basic, facilitating the deprotonation of the catechol.

-

Addition of Dichloride: Heat the mixture to reflux. Slowly add a solution of tetraethylene glycol dichloride in toluene dropwise from the dropping funnel over several hours. A slow addition rate is critical to favor the intramolecular cyclization over intermolecular polymerization.

-

Reaction Monitoring: Maintain the reaction at reflux for an extended period (typically 18-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base by the careful addition of concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a viscous oil or a solid, is then purified by recrystallization from a suitable solvent, such as hexane, to yield white crystals of this compound.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following techniques are routinely employed:

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈O₅ | [2] |

| Molecular Weight | 324.41 g/mol | [2] |

| Melting Point | 92-95 °C | [2] |

| Appearance | White crystalline solid | General Observation |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

-

tert-Butyl Group: A sharp singlet is expected around δ 1.3 ppm, integrating to nine protons.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 6.8-7.2 ppm). Due to the substitution pattern, a characteristic set of multiplets or distinct signals (doublet, doublet of doublets) is expected.

-

Crown Ether Protons: The methylene protons of the polyether chain will exhibit a series of complex multiplets in the region of δ 3.7-4.2 ppm, integrating to sixteen protons.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule.

-

tert-Butyl Group: Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Aromatic Carbons: Six distinct signals are anticipated for the carbons of the benzene ring, with their chemical shifts influenced by the ether and tert-butyl substituents.

-

Crown Ether Carbons: Several signals in the range of δ 68-72 ppm will correspond to the methylene carbons of the polyether chain.

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands:

-

C-H Stretching (Aliphatic): Strong absorptions around 2850-3000 cm⁻¹ corresponding to the C-H bonds of the tert-butyl group and the methylene groups of the crown ether.

-

C-H Stretching (Aromatic): Weaker absorptions above 3000 cm⁻¹ for the C-H bonds on the benzene ring.

-

C=C Stretching (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region due to the vibrations of the aromatic ring.

-

C-O-C Stretching (Ether): A strong, prominent band in the region of 1100-1250 cm⁻¹, which is characteristic of the ether linkages in the crown ether macrocycle.

-

C-O Stretching (Aryl Ether): An absorption band around 1200-1280 cm⁻¹ for the aryl-alkyl ether linkage.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (324.41).

-

Fragmentation Pattern: The molecule will undergo fragmentation upon ionization. Common fragmentation patterns for ethers include the cleavage of C-O and C-C bonds. The loss of the tert-butyl group ([M-57]⁺) is a likely and significant fragmentation pathway, leading to a prominent peak in the spectrum. Other fragments may arise from the cleavage of the polyether chain.

Visualization of the Molecular Structure

Caption: Molecular structure of this compound.

Trustworthiness and Self-Validating Systems in Protocol Design

The provided synthesis protocol incorporates principles of self-validation to ensure reproducibility and reliability. The slow, controlled addition of the dihalide reactant is a critical parameter designed to minimize the formation of undesirable linear polymers, a common side reaction in macrocyclization. Monitoring the reaction by TLC provides real-time feedback on the consumption of starting materials and the formation of the product, allowing for adjustments to the reaction time as needed. The multi-step purification process, involving acid-base work-up, extraction, and recrystallization, is designed to systematically remove unreacted starting materials, inorganic salts, and polymeric byproducts, leading to a final product of high purity. The subsequent characterization by a suite of spectroscopic techniques serves as the ultimate validation of the synthesis, confirming that the obtained compound possesses the correct molecular structure and is free from significant impurities.

Conclusion

This technical guide has detailed a robust and reliable methodology for the synthesis of this compound, a key building block in the field of supramolecular chemistry and sensor technology. By providing a thorough explanation of the underlying chemical principles and a step-by-step experimental protocol, this document aims to empower researchers to confidently synthesize and characterize this valuable compound. The outlined characterization techniques form a comprehensive analytical workflow to verify the identity and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

-

Glushko, G.N., et al. (2018). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Oriental Journal of Chemistry, 34(4). Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Pedersen, C. J. (1988). The Discovery of Crown Ethers (Nobel Lecture). Angewandte Chemie International Edition in English, 27(8), 1021–1027. Available at: [Link]

Sources

Introduction: The Molecular Architecture and Analytical Significance

An In-Depth Technical Guide to the Spectral Analysis of 4-tert-Butylbenzo-15-crown-5

This compound is a macrocyclic polyether, a member of the crown ether family renowned for their ability to selectively bind cations. The structure consists of a benzoquinone unit fused to a 15-membered crown ether ring, with a tert-butyl group substituting the benzene ring at the 4-position. This lipophilic tert-butyl group enhances the molecule's solubility in nonpolar media and its compatibility with polymeric membranes used in ion-selective electrodes.[1] The precise characterization of this molecule is paramount for its applications in supramolecular chemistry, phase-transfer catalysis, and analytical sensing, where its purity and structural integrity directly influence its host-guest complexation capabilities. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound, offering insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The spectrum is characterized by three main regions: the aliphatic protons of the tert-butyl group, the aromatic protons on the benzene ring, and the methylene protons of the polyether ring.

Causality Behind the Signals:

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group experience identical magnetic environments, resulting in a sharp, intense singlet. Its upfield chemical shift is characteristic of aliphatic protons shielded from deshielding effects.

-

Aromatic Protons: The three protons on the substituted benzene ring exhibit a splitting pattern dictated by their positions relative to each other and the substituents. The electron-donating nature of the ether oxygens and the tert-butyl group influences their chemical shifts.

-

Crown Ether Protons: The sixteen protons of the polyether chain (-OCH₂CH₂O-) produce a series of complex, overlapping multiplets in the 3.6-4.2 ppm region. This complexity arises from the protons on adjacent carbons splitting each other's signals (vicinal coupling) and the fact that protons on the same carbon can be chemically non-equivalent due to the ring's conformation. Data from the parent compound, benzo-15-crown-5, shows these protons as multiplets around 3.7-4.1 ppm.[2][3]

Data Summary: ¹H NMR of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.30 | Singlet | 9H | -C(CH ₃)₃ |

| ~6.8-7.0 | Multiplet | 3H | Aromatic CH |

| ~3.7-4.2 | Multiplet | 16H | -O-CH ₂-CH ₂-O- |

Note: Exact chemical shifts can vary slightly based on the solvent and concentration.

Structural Correlation Diagram: ¹H NMR

Caption: Correlation of ¹H NMR signals with molecular structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, where each unique carbon appears as a single line.

Causality Behind the Signals:

-

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Aromatic Carbons: Six signals are anticipated for the six carbons of the benzene ring. The two carbons bonded to the ether oxygens are shifted significantly downfield (~149 ppm in the parent compound) due to the deshielding effect of oxygen.[2] The other four carbons will have shifts determined by their position relative to the tert-butyl and crown ether substituents.

-

Crown Ether Carbons: The eight methylene carbons in the polyether ring will appear in the aliphatic region, typically between 68 and 71 ppm, consistent with data for benzo-15-crown-5.[4][5]

Data Summary: ¹³C NMR of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~31.5 | -C(C H₃)₃ |

| ~34.0 | -C (CH₃)₃ |

| ~68-72 | -O-C H₂-C H₂-O- (multiple peaks) |

| ~112-149 | Aromatic C H and C -O (multiple peaks) |

Note: These are predicted shifts based on related structures. The aromatic region will contain 6 distinct peaks.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition (¹H): Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Data Acquisition (¹³C): Acquire a proton-decoupled spectrum. This requires a larger number of scans than ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present.

Causality Behind the Signals: The IR spectrum of this compound is dominated by absorptions from the ether linkages, the aromatic ring, and the aliphatic groups.

-

C-O-C Stretching: The most characteristic feature of crown ethers is the strong, broad absorption band for the C-O-C (ether) stretching vibrations. This typically appears in the 1100-1300 cm⁻¹ region. For benzo-crown ethers, two distinct bands are often observed: an aromatic-aliphatic ether stretch (Ar-O-C) around 1260 cm⁻¹ and an aliphatic-aliphatic ether stretch (C-O-C) around 1130 cm⁻¹.[6][7]

-

C-H Stretching: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl and crown ether methylene groups) are observed as stronger bands just below 3000 cm⁻¹.[8]

-

Aromatic C=C Stretching: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

Data Summary: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| ~1260 | Strong | Asymmetric Ar-O-C Stretch |

| ~1130 | Strong | Symmetric C-O-C Stretch |

Vibrational Modes Diagram

Caption: Key functional groups and their corresponding IR vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Background Collection: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Pressure Application: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Under ionization, the molecule can also break apart into characteristic fragments, providing further structural clues.

Expected Mass Spectrum: The molecular formula of this compound is C₁₈H₂₈O₅.[9] Its monoisotopic mass is 324.1937 Da.

-

Molecular Ion (M⁺): In techniques like electron ionization (EI), a peak corresponding to the intact molecule with one electron removed (the molecular ion) is expected at a mass-to-charge ratio (m/z) of 324.

-

Adduct Ions: In softer ionization techniques like electrospray ionization (ESI), protonated ([M+H]⁺ at m/z 325) or sodiated ([M+Na]⁺ at m/z 347) adducts are commonly observed, reflecting the cation-binding ability of the crown ether.[10]

-

Fragmentation Pattern: Ethers can undergo fragmentation through several pathways. The most common are alpha-cleavage (cleavage of a C-C bond adjacent to an oxygen) and cleavage of C-O bonds.[11][12] For this compound, fragmentation of the polyether chain is expected, leading to a series of peaks separated by 44 Da, corresponding to the loss of ethylene oxide (-CH₂CH₂O-) units. Loss of the tert-butyl group (a loss of 57 Da) is also a probable fragmentation pathway.

Data Summary: Predicted Mass Spectrometry Peaks

| m/z | Assignment | Ionization Mode |

| 324 | [M]⁺ | EI |

| 325 | [M+H]⁺ | ESI (+) |

| 347 | [M+Na]⁺ | ESI (+) |

| 267 | [M - C₄H₉]⁺ | EI/ESI |

| Series | [M - n(C₂H₄O)]⁺ | EI/ESI |

Fragmentation Pathway Diagram

Caption: A simplified fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the emitter tip to generate a fine spray of charged droplets. As the solvent evaporates, ions ([M+H]⁺, [M+Na]⁺) are formed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and the signal is processed to generate the mass spectrum.

References

-

Sousa, C., Freire, C., & de Castro, B. (2003). Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases. Molecules, 8(12), 894-900. [Link][6][7][13]

-

Glushko, V. N., et al. (2017). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Oriental Journal of Chemistry, 33(4), 1689-1697. [Link][2][5]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][9][10][14]

-

University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. [Link][8]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link][12]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Benzo-15-crown-5(14098-44-3) 1H NMR spectrum [chemicalbook.com]

- 4. Benzo-15-crown-5(14098-44-3) 13C NMR spectrum [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. This compound | C18H28O5 | CID 601053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C18H28O5) [pubchemlite.lcsb.uni.lu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C18H28O5 | CID 601053 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal structure of 4-tert-Butylbenzo-15-crown-5 complexes

An In-Depth Technical Guide to the Crystal Structure of 4-tert-Butylbenzo-15-crown-5 Complexes

Authored by: Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the synthesis, complexation, and crystal structure of this compound (tBuB15C5) and its complexes. It is designed to offer field-proven insights and detailed methodologies for researchers in supramolecular chemistry and drug development.

Introduction: The Significance of Substituted Crown Ethers

Crown ethers, first synthesized by Charles Pedersen in the 1960s, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity. This "host-guest" interaction is governed by factors such as the relative sizes of the cation and the crown ether's cavity, the cation's charge, and the solvent system. The unique recognition properties of crown ethers have led to their extensive use in phase-transfer catalysis, ion-selective electrodes, and the development of novel therapeutic agents.

The introduction of substituents onto the crown ether framework, such as the lipophilic tert-butyl group on the benzo moiety of 15-crown-5, significantly modifies the ligand's properties. The tert-butyl group enhances the solubility of the crown ether and its metal complexes in less polar organic solvents, a crucial attribute for many chemical processes and for the transport of ions across biological membranes. This guide will delve into the structural intricacies of tBuB15C5 complexes, providing a foundational understanding for their application.

Synthesis of this compound and its Complexes

The synthesis of tBuB15C5 typically follows a modified Williamson ether synthesis, a robust and well-established method for preparing crown ethers. The causality behind this experimental choice lies in its efficiency in forming ether linkages from an alcohol (or phenol) and an alkyl halide.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-tert-butylcatechol

-

1,11-dichloro-3,6,9-trioxaundecane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

n-Butanol

-

Toluene

-

Hexane

Procedure:

-

Deprotonation of Catechol: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-tert-butylcatechol in n-butanol.

-

Add stoichiometric amounts of powdered NaOH or KOH to the solution. Heat the mixture to reflux with vigorous stirring. The base deprotonates the hydroxyl groups of the catechol, forming the more nucleophilic phenoxide. The choice of base can influence the reaction rate and yield.

-

Cyclization: Slowly add a solution of 1,11-dichloro-3,6,9-trioxaundecane in toluene to the refluxing mixture over several hours. The slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization, a key principle in macrocycle synthesis.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for 18-24 hours to ensure complete reaction.

-

Work-up: Cool the reaction mixture and neutralize it with hydrochloric acid. Remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and an organic solvent like dichloromethane. The organic layer contains the crown ether.

-

Purification: Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and evaporate the solvent. The crude product is then purified by recrystallization from a suitable solvent, such as hexane or a hexane/acetone mixture, to yield white crystals of tBuB15C5.

Formation and Crystallization of Metal Complexes

The formation of a tBuB15C5 metal complex is typically achieved by reacting the crown ether with a salt of the desired cation in a suitable solvent. The choice of solvent is critical; it must dissolve both the ligand and the salt, and also facilitate crystallization.

Experimental Protocol: Crystallization of a tBuB15C5-Alkali Metal Complex

Materials:

-

This compound

-

An alkali metal salt (e.g., sodium thiocyanate, potassium iodide)

-

A suitable solvent system (e.g., methanol, ethanol, acetonitrile, or a mixture like ethanol/water)

Procedure:

-

Dissolution: Dissolve equimolar amounts of tBuB15C5 and the alkali metal salt in a minimal amount of the chosen solvent, with gentle heating if necessary.

-

Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling is paramount for the growth of high-quality single crystals suitable for X-ray diffraction. The process can be further slowed by placing the container in a larger vessel of warm water and allowing it to cool to ambient temperature over several hours.

-

Isolation: Once crystals have formed, they are isolated by filtration, washed with a small amount of cold solvent, and dried.

The following diagram illustrates the general workflow for the synthesis and crystallization of tBuB15C5 complexes.

The Solubility Profile of 4'-tert-Butylbenzo-15-crown-5 in Organic Solvents: An In-depth Technical Guide

Introduction

Crown ethers, a class of macrocyclic polyethers, have garnered significant attention in diverse scientific fields, from supramolecular chemistry to analytical applications and drug delivery systems. Their unique ability to selectively form stable complexes with cations is central to their function. 4'-tert-Butylbenzo-15-crown-5, a derivative of the well-known 15-crown-5, is distinguished by the presence of a benzo group and a lipophilic tert-butyl substituent on the aromatic ring. These modifications significantly influence its physicochemical properties, most notably its solubility in organic solvents. A thorough understanding of its solubility is paramount for its effective application, particularly in designing ion-selective electrodes, phase-transfer catalysis, and drug formulation, where the solvent environment plays a critical role.[1] This guide provides a comprehensive technical overview of the solubility of 4'-tert-Butylbenzo-15-crown-5, delving into the theoretical underpinnings, qualitative and expected quantitative solubility in various organic solvents, and a detailed experimental protocol for its determination.

Theoretical Principles Governing Solubility

The solubility of a solid solute, such as 4'-tert-Butylbenzo-15-crown-5, in a liquid solvent is a thermodynamic equilibrium process governed by the principle "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall Gibbs free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is dependent on the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution (ΔG_sol = ΔH_sol - TΔS_sol).

The dissolution process can be conceptually broken down into three steps:

-

Overcoming solute-solute interactions: Energy is required to break the crystal lattice forces of the solid 4'-tert-Butylbenzo-15-crown-5.

-

Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The key to understanding the solubility of 4'-tert-Butylbenzo-15-crown-5 lies in analyzing its molecular structure and how it interacts with different types of organic solvents.

-

The Crown Ether Core: The 15-crown-5 moiety possesses five ether oxygen atoms with lone pairs of electrons, making this part of the molecule polar and capable of forming dipole-dipole interactions and hydrogen bonds (as an acceptor) with protic solvents.

-

The Benzo Group: The aromatic benzene ring fused to the crown ether macrocycle introduces a nonpolar, hydrophobic character. It primarily interacts through van der Waals forces and π-π stacking with aromatic solvents.

-

The tert-Butyl Group: This bulky, nonpolar alkyl group significantly enhances the lipophilicity and steric hindrance of the molecule.[2][3] It predominantly engages in van der Waals interactions with nonpolar solvents.

The interplay of these structural features dictates the solubility profile. Aromatic-containing crown ethers are generally less soluble in polar protic solvents like water and alcohols compared to their non-aromatic counterparts.[4] However, they exhibit enhanced solubility in certain polar aprotic and nonpolar solvents that can effectively interact with the different parts of the molecule.

Solubility of 4'-tert-Butylbenzo-15-crown-5 in Common Organic Solvents

While precise quantitative solubility data for 4'-tert-Butylbenzo-15-crown-5 is not extensively reported in publicly available literature, a qualitative and semi-quantitative assessment can be made based on its structural characteristics and the known behavior of similar aromatic crown ethers. For precise applications, experimental determination is strongly recommended.

| Solvent | Solvent Type | Expected Solubility | Rationale for Solubility |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | High | The polarity of dichloromethane can interact with the polar ether linkages, while its organic nature solvates the hydrophobic benzo and tert-butyl groups. Aromatic crown ethers are known to be soluble in dichloromethane.[4] |

| Chloroform (CHCl₃) | Polar Aprotic | High | Similar to dichloromethane, chloroform is a good solvent for many organic compounds, including those with mixed polarity. It can effectively solvate both the polar and nonpolar regions of the molecule. Aromatic crown ethers are known to be soluble in chloroform.[4] |

| Pyridine | Polar Aprotic | High | As a polar aprotic solvent with an aromatic ring, pyridine can engage in favorable dipole-dipole interactions with the crown ether portion and π-π stacking with the benzo group. Aromatic crown ethers are known to be soluble in pyridine.[4] |

| Formic Acid (HCOOH) | Polar Protic | Moderate to High | The high polarity and hydrogen bonding capability of formic acid can solvate the ether oxygens. Aromatic crown ethers are reported to be soluble in formic acid.[4] However, the bulky nonpolar groups may limit miscibility. |

| Toluene | Nonpolar Aromatic | Moderate | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzo group of the crown ether. The nonpolar character of toluene also solvates the tert-butyl group well. |

| Hexane | Nonpolar Aliphatic | Low | Hexane is a nonpolar solvent that can interact with the tert-butyl and benzo groups via van der Waals forces. However, it is a poor solvent for the polar crown ether portion, leading to overall low solubility. |

| Methanol (CH₃OH) | Polar Protic | Low to Moderate | Methanol can act as a hydrogen bond donor to the ether oxygens. However, the large hydrophobic part of the molecule (benzo and tert-butyl groups) will have unfavorable interactions with the polar methanol, limiting solubility. |

| Ethanol (C₂H₅OH) | Polar Protic | Low to Moderate | Similar to methanol, ethanol's ability to solvate the polar part of the molecule is counteracted by the large nonpolar moiety. |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Moderate | Acetone's polarity allows for interactions with the ether linkages, and its organic character can solvate the hydrophobic portions. |

| Water (H₂O) | Polar Protic | Very Low / Insoluble | The large, nonpolar tert-butyl and benzo groups make the molecule highly hydrophobic, leading to very poor solubility in water. Aromatic crown ethers are generally insoluble in water.[4] |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a widely accepted technique for determining the solubility of solid compounds.

Materials and Equipment

-

4'-tert-Butylbenzo-15-crown-5 (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Scintillation vials or sealed glass flasks (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Spatula, weighing paper, and other standard laboratory glassware

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4'-tert-Butylbenzo-15-crown-5 into several vials for each solvent to be tested. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Pipette a known volume (e.g., 10.0 mL) of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 4-6 hours to allow the excess solid to settle.

-

Visually inspect the vials to confirm the presence of undissolved solid, which indicates a saturated solution.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a pre-warmed/cooled pipette to the equilibration temperature to avoid precipitation.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any microscopic solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 4'-tert-Butylbenzo-15-crown-5 of known concentrations in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate for each solvent and report the average solubility and standard deviation.

-

Visualizations

Factors Influencing Solubility

The following diagram illustrates the key molecular features of 4'-tert-Butylbenzo-15-crown-5 and the types of intermolecular forces that govern its interaction with different organic solvents.

Caption: Intermolecular interactions governing the solubility of 4'-tert-Butylbenzo-15-crown-5.

Experimental Workflow for Solubility Determination

The following flowchart outlines the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

The solubility of 4'-tert-Butylbenzo-15-crown-5 in organic solvents is a critical parameter that dictates its utility in a wide array of chemical applications. Its unique structure, featuring a polar crown ether core and nonpolar benzo and tert-butyl groups, results in a nuanced solubility profile. While it exhibits high solubility in polar aprotic solvents like dichloromethane and chloroform, its solubility is limited in both highly polar protic and nonpolar aliphatic solvents. This guide has provided a theoretical framework for understanding these solubility characteristics, a qualitative assessment of its behavior in common organic solvents, and a detailed, self-validating experimental protocol for its precise quantitative determination. For researchers, scientists, and drug development professionals, a comprehensive understanding of these principles and methodologies is essential for the successful application and formulation of this versatile crown ether.

References

-

MySkinRecipes. (n.d.). 4-tert-Butylbenzo-15-crown-5. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023). Steric effects. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Steric and Conformational Effects in Molecular Junctions. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Parameters of 4'-tert-Butylbenzo-15-crown-5 Complexation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the thermodynamic principles and experimental methodologies for characterizing the complexation of 4'-tert-Butylbenzo-15-crown-5 with various guest ions. As a Senior Application Scientist, this document synthesizes theoretical foundations with practical, field-proven insights into the determination of key thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). We will delve into the causality behind experimental design, focusing on Isothermal Titration Calorimetry (ITC), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy as primary analytical techniques. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers in supramolecular chemistry, materials science, and drug development, providing the necessary tools to accurately quantify and understand the driving forces behind host-guest interactions involving 4'-tert-Butylbenzo-15-crown-5.

Introduction: The Significance of Host-Guest Chemistry

Crown ethers, first synthesized by Charles J. Pedersen, are a class of macrocyclic polyethers that exhibit remarkable selectivity in forming stable complexes with specific cations. This phenomenon, known as "host-guest" chemistry, is governed by a delicate interplay of non-covalent interactions, including ion-dipole, hydrogen bonding, and van der Waals forces. The stability and selectivity of these complexes are dictated by factors such as the relative sizes of the cation and the crown ether's cavity, the number and type of donor atoms in the macrocycle, and the solvent environment.[1]

4'-tert-Butylbenzo-15-crown-5 is a derivative of the well-studied benzo-15-crown-5. The presence of the bulky, lipophilic tert-butyl group on the benzene ring can influence its complexation behavior by altering its solubility and potentially inducing conformational changes in the macrocyclic ring. A thorough understanding of the thermodynamics of its complexation is crucial for its application in areas such as ion-selective electrodes, phase-transfer catalysis, and the development of novel drug delivery systems.

The thermodynamic parameters of complexation provide a quantitative measure of the binding affinity and the forces driving the association between the host (4'-tert-Butylbenzo-15-crown-5) and a guest ion.

-

Gibbs Free Energy (ΔG): This parameter indicates the spontaneity of the complexation reaction. A negative ΔG signifies a spontaneous process. It is related to the stability constant (K) of the complex by the equation: ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

-

Enthalpy (ΔH): This represents the heat change associated with the formation of the complex at constant pressure. A negative ΔH (exothermic) indicates the formation of favorable bonds, while a positive ΔH (endothermic) suggests that the process is driven by an increase in entropy.

-

Entropy (ΔS): This parameter reflects the change in randomness or disorder of the system upon complexation. A positive ΔS indicates an increase in disorder, which can be a significant driving force for complexation, particularly through the release of solvent molecules from the solvation shells of the host and guest.

The relationship between these parameters is given by the fundamental equation of thermodynamics: ΔG = ΔH - TΔS.

Theoretical Framework: Driving Forces in Crown Ether Complexation

The formation of a complex between 4'-tert-Butylbenzo-15-crown-5 and a guest cation in solution is a dynamic equilibrium that can be represented as:

Host (solvated) + Guest (solvated) ⇌ Host-Guest Complex (solvated) + Solvent

The overall thermodynamic stability of the complex is a result of the balance between several contributing factors:

-

Ion-Dipole Interactions: The primary attractive force arises from the interaction between the positive charge of the cation and the lone pairs of electrons on the oxygen atoms of the crown ether ring.

-

Cation Desolvation: Before complexation can occur, the cation must be at least partially desolvated. This process is energetically unfavorable (endothermic) as it involves breaking the interactions between the ion and the solvent molecules.

-

Host Desolvation: Similarly, the crown ether cavity may contain solvent molecules that need to be displaced, which also requires an input of energy.

-

Conformational Changes: The crown ether may need to adopt a specific conformation to accommodate the guest ion, which can be associated with an enthalpic and entropic penalty.

-

Release of Solvent Molecules: The desolvation of the host and guest leads to an increase in the number of free solvent molecules, resulting in a significant increase in the entropy of the system (a positive ΔS), which can be a major driving force for complexation.[2]

The nature of the solvent plays a critical role in modulating these interactions. Solvents with high donor ability can strongly solvate the cation, making complexation less favorable.[3]

Experimental Methodologies for Determining Thermodynamic Parameters

A multi-pronged approach utilizing several analytical techniques is often employed to obtain a complete thermodynamic profile of host-guest complexation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the simultaneous determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[4][5] From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

An ITC instrument consists of a sample cell containing the host molecule (4'-tert-Butylbenzo-15-crown-5) and a reference cell containing the buffer or solvent. The guest ion solution is placed in a syringe and injected in small aliquots into the sample cell. The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells. Each injection of the guest results in a heat change, which is detected as a peak. The area under each peak is proportional to the heat evolved or absorbed during that injection. As the host becomes saturated with the guest, the magnitude of the heat change per injection decreases until only the heat of dilution is observed. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

-

Sample Preparation:

-

Dissolve 4'-tert-Butylbenzo-15-crown-5 (the host) and the guest salt (e.g., NaCl, KCl) in the same batch of high-purity, degassed solvent (e.g., methanol, acetonitrile). The choice of solvent is critical and should be one in which both host and guest are soluble and stable.

-

The concentration of the host in the sample cell is typically in the range of 0.1-1 mM, while the concentration of the guest in the syringe should be 10-20 times higher to ensure saturation is reached within a reasonable number of injections.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells with the solvent to be used in the experiment.

-

Fill the reference cell with the solvent.

-

Carefully load the host solution into the sample cell, avoiding the introduction of air bubbles.

-

Load the guest solution into the injection syringe, again ensuring no air bubbles are present.

-

-

Titration Experiment:

-

Set the experimental temperature (e.g., 25 °C).

-

Allow the system to equilibrate to a stable baseline.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) with a sufficient delay between injections to allow the signal to return to the baseline.

-

Perform a control experiment by titrating the guest solution into the solvent alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the values for Kₐ, ΔH, and n.

-

Calculate ΔG and ΔS using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.

-

-

Concentration Ratio: A 10-20 fold excess of the guest in the syringe ensures that the host in the cell becomes saturated, allowing for the accurate determination of the binding stoichiometry and enthalpy.

-

Degassing: Degassing the solutions is crucial to prevent the formation of air bubbles in the cell and syringe, which can cause significant noise and artifacts in the data.

-

Control Experiment: The heat of dilution experiment is essential to correct for the heat changes that are not due to the binding event itself, ensuring the accuracy of the measured enthalpy.

The ITC experiment is inherently self-validating. A good fit of the data to the binding model, with a stoichiometry close to the expected value (e.g., n=1 for a 1:1 complex), provides confidence in the accuracy of the determined thermodynamic parameters.

Diagram of Isothermal Titration Calorimetry (ITC) Workflow

Caption: Workflow for determining thermodynamic parameters using ITC.

UV-Vis Spectrophotometry

UV-Vis spectroscopy can be used to determine the stability constant (K) of the complex, from which the Gibbs free energy (ΔG) can be calculated. This technique is particularly useful when the formation of the complex results in a change in the ultraviolet or visible absorption spectrum of the crown ether. The benzo group in 4'-tert-Butylbenzo-15-crown-5 provides a chromophore that is sensitive to its electronic environment, which can be perturbed upon cation binding.

A solution of the host (4'-tert-Butylbenzo-15-crown-5) is titrated with a solution of the guest ion. The absorbance of the solution is measured at a specific wavelength where the complex absorbs differently from the free host. The change in absorbance is monitored as a function of the guest concentration. The resulting data can be fitted to a binding isotherm to determine the stability constant.

-

Preparation of Solutions:

-

Prepare a stock solution of 4'-tert-Butylbenzo-15-crown-5 of known concentration in a suitable UV-transparent solvent (e.g., acetonitrile).

-

Prepare a stock solution of the guest salt at a much higher concentration in the same solvent.

-

-

Titration:

-

Place a known volume of the host solution in a quartz cuvette.

-

Record the initial UV-Vis spectrum.

-

Add small, precise aliquots of the guest solution to the cuvette.

-

After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

-

Continue the additions until no further significant changes in the spectrum are observed.

-

-

Data Analysis:

-

Select a wavelength where the change in absorbance upon complexation is maximal.

-

Plot the change in absorbance (ΔA) versus the concentration of the guest.

-

Fit the data to a 1:1 binding model using non-linear regression analysis to determine the stability constant (K).

-

Calculate ΔG using the equation: ΔG = -RTlnK.

-

To determine the enthalpy (ΔH) and entropy (ΔS) of complexation using UV-Vis spectroscopy, the titration experiment must be repeated at several different temperatures. The stability constant (K) is determined at each temperature, and then a van 't Hoff plot of ln(K) versus 1/T is constructed. The slope of this plot is equal to -ΔH/R, and the y-intercept is equal to ΔS/R, allowing for the calculation of ΔH and ΔS.[3][6]

-

Wavelength Selection: Choosing a wavelength with the largest change in absorbance maximizes the signal-to-noise ratio and improves the accuracy of the stability constant determination.

-

Temperature Control: For van 't Hoff analysis, precise temperature control is essential, as the stability constant is temperature-dependent.

Diagram of UV-Vis Titration and van 't Hoff Analysis

Caption: Workflow for determining thermodynamic parameters using UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Changes in the chemical shifts of the host or guest protons upon complexation can be used to determine the stability constant of the complex.[7]

In an NMR titration, the spectrum of the host is recorded in the presence of increasing concentrations of the guest. If the exchange between the free and complexed host is fast on the NMR timescale, a single, population-averaged signal will be observed for each proton. The chemical shift of this signal will change as the concentration of the guest is increased. By monitoring the change in chemical shift of a specific proton of the host, the stability constant can be determined.

-

Sample Preparation:

-

Prepare a stock solution of 4'-tert-Butylbenzo-15-crown-5 in a suitable deuterated solvent (e.g., CD₃CN, CD₃OD).

-

Prepare a stock solution of the guest salt at a higher concentration in the same deuterated solvent.

-

-

Titration:

-

Acquire a ¹H NMR spectrum of the free host.

-

Add successive aliquots of the guest solution to the NMR tube containing the host solution.

-

Acquire a ¹H NMR spectrum after each addition.

-

-

Data Analysis:

-

Identify a proton on the host that shows a significant change in chemical shift upon complexation.

-

Plot the change in chemical shift (Δδ) versus the guest concentration.

-

Fit the data to a 1:1 binding model to determine the stability constant (K).

-

Calculate ΔG from the stability constant.

-

Similar to UV-Vis spectroscopy, variable-temperature NMR experiments can be performed to determine the stability constants at different temperatures, allowing for the construction of a van 't Hoff plot to calculate ΔH and ΔS.

Data Presentation and Interpretation

The thermodynamic data for the complexation of 4'-tert-Butylbenzo-15-crown-5 with various cations should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Thermodynamic Parameters for the Complexation of Benzo-15-crown-5 with Na⁺ in Various Solvents at 298.15 K (Literature Data for Reference)

| Solvent | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| Acetonitrile | 3.13 | -17.9 | -28.5 | -10.6 | [3] |

| Methanol | 2.86 | -16.3 | -35.1 | -18.8 | [3] |

| Dimethylformamide | 2.54 | -14.5 | -10.5 | 4.0 | [3] |

Interpretation of the Data:

The data in Table 1 for benzo-15-crown-5 with Na⁺ reveals that the complexation is enthalpy-driven in all three solvents, as indicated by the negative ΔH values. This suggests that the formation of strong ion-dipole bonds between the Na⁺ ion and the oxygen atoms of the crown ether is the primary driving force for complexation. The entropy term (TΔS) is unfavorable in acetonitrile and methanol, likely due to the loss of conformational freedom of the crown ether upon complexation and the ordering of solvent molecules around the complex. In dimethylformamide, the entropy term is slightly favorable, which may be due to a greater release of solvent molecules upon complexation.

The stability of the complex, as indicated by the log K and ΔG values, is highest in acetonitrile and lowest in dimethylformamide. This trend is consistent with the solvating ability of the solvents; acetonitrile is a poorer solvating agent for Na⁺ than methanol and dimethylformamide, thus the cation is more readily complexed by the crown ether in this solvent.[3]

For 4'-tert-Butylbenzo-15-crown-5, the tert-butyl group is expected to increase the lipophilicity of the crown ether, which may enhance its solubility in less polar solvents. The electronic effect of the tert-butyl group is weakly electron-donating, which could slightly increase the basicity of the phenolic ether oxygens, potentially leading to a small increase in the complex stability. However, steric effects could also play a role, and the precise impact on the thermodynamic parameters would need to be determined experimentally.

Conclusion

The thermodynamic characterization of 4'-tert-Butylbenzo-15-crown-5 complexation is essential for understanding the fundamental principles governing its host-guest chemistry and for its rational application in various scientific and technological fields. This guide has outlined the theoretical underpinnings and provided detailed, practical protocols for the determination of the key thermodynamic parameters using ITC, UV-Vis spectroscopy, and NMR spectroscopy. By employing these self-validating methodologies, researchers can obtain accurate and reliable data to elucidate the driving forces behind the formation of these fascinating supramolecular assemblies. The insights gained from such studies will undoubtedly contribute to the design of new and improved functional materials and chemical systems based on crown ether chemistry.

References

-

protocols.io. (2025). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic parameters for the complexation of three different guests.... Retrieved from [Link]

- Ahmadzadeh, S., Rounaghi, G. H., & Ghaemi, A. (2009). A thermodynamic study of interaction of Na+ cation with benzo-15-crown-5 in binary mixed non-aqueous solvents. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 63(3-4), 365–372.

- Arbab Zavar, M. H., Heydari, S., & Rounaghi, G. H. (2011). Thermodynamic Study of Complex Formation Between Benzo-15-crown-5 and Phenylaza-15-crown-5 with La3+ Cation. Asian Journal of Chemistry, 23(10), 4598-4602.

- Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID.

- Bastos, M., Abian, O., Johnson, C. M., Ferreira-da-Silva, F., Vega, S., Jimenez-Alesanco, A., Ortega-Alarcon, D., & Velazquez-Campoy, A. (2023). Isothermal titration calorimetry. Nature Reviews Methods Primers, 3(1), 1-22.

- Bastos, M., Abian, O., Velazquez-Campoy, A. (2021). Isothermal titration calorimetry (ITC): a standard operating procedure (SOP). European Biophysics Journal, 50(3-4), 363-371.

-

protocols.io. (2025). Isothermal Titration Calorimetry ITC. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Isothermal Titration Calorimetry. Retrieved from [Link]

- Gafourov, M. M., et al. (2010). Thermodynamics of Host–Guest Interactions between Fullerenes and a Buckycatcher. The Journal of Physical Chemistry B, 114(44), 14083-14090.

- Potrzebowski, M. J., et al. (2011). Study of host-guest interactions in benzodiazacoronands by means of solid state NMR spectroscopy, X-ray diffraction and quantum mechanical computations. Physical Chemistry Chemical Physics, 13(14), 6423-6433.

- Ebbing, D. D. (1990). General Chemistry (3rd ed.). Houghton-Mifflin.

-

National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzo-15-crown-5. PubChem. Retrieved from [Link]

- Chmurzyński, L., & Liwo, A. (1997). Complex Formation of Crown Ethers with Cations in the Water–Organic Solvent Mixtures. Part VIII.1 Thermodynamic of Interactions of Na+ Ion with 15-Crown-5 and Benzo-15-Crown-5 Ethers in the Mixtures of Water with Hexamethylphosphortriamide at 298.15 K. Journal of Solution Chemistry, 26(7), 629-641.

-

Ratcliffe, C. I., et al. (2008). NMR crystallography of p-tert-butylcalix[6]arene host-guest complexes using 1H complexation-induced chemical shifts. Physical Chemistry Chemical Physics, 10(26), 3857-3860.

- Erk, Ç., & Çöl, M. (2002). Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety. Molecules, 7(9), 675-682.

- Zhang, H. Y., et al. (2005). Synthesis of Double-Armed Benzo-15-crown-5 and Their Complexation Thermodynamics with Alkali Cations. Chinese Journal of Chemistry, 23(10), 1361-1368.

- Hakimi, M., et al. (2011). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 23(12), 5497-5500.

- He, Y., et al. (2015). Probing the hydrogen bonding of guest functional groups with [2.2.2]-cryptand/KF host vs. with solvent by 19F-NMR spectroscopy. RSC Advances, 5(121), 99939-99946.

- Malola, H., et al. (2020). Intracluster ligand rearrangement: an NMR-based thermodynamic study. Nanoscale, 12(35), 18273-18280.

- Koldaeva, M. V., et al. (2020). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Journal of Physics: Conference Series, 1697(1), 012132.

-

ResearchGate. (n.d.). a) Isothermal UV/Vis binding titration of 1 (c0=3.8 μm) upon.... Retrieved from [Link]

- Nasri, F. (2023). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion.

- Wagman, D. D., et al. (1982). The NBS Tables of Chemical Thermodynamic Properties.

- Rossini, F. D., et al. (1952). Selected values of chemical thermodynamic properties.

- Zhang, Y., Wu, S., & Sun, P. (2023). Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method. Science of The Total Environment, 899, 165702.

-

Surov, O. V., Ivanova, Y. B., & Mamardashvili, N. Z. (2016). Thermodynamics of 4-tert-butylcalix[6]arene complexation with some solvents. Russian Journal of General Chemistry, 86(2), 323-328.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Thermodynamics of Host–Guest Interactions between Fullerenes and a Buckycatcher - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potassium Ion Affinity of 4'-tert-Butylbenzo-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

Abstract